Cas no 1807101-19-4 (2-Bromo-4-nitropyridine-5-methanol)
2-Bromo-4-nitropyridine-5-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-nitropyridine-5-methanol
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- Inchi: 1S/C6H5BrN2O3/c7-6-1-5(9(11)12)4(3-10)2-8-6/h1-2,10H,3H2
- InChI Key: CNRJPYGFQKJKEW-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=N1)CO)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- XLogP3: 0.8
- Topological Polar Surface Area: 78.9
2-Bromo-4-nitropyridine-5-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012673-250mg |
2-Bromo-4-nitropyridine-5-methanol |
1807101-19-4 | 95% | 250mg |
$980.00 | 2022-03-31 | |
| Alichem | A029012673-1g |
2-Bromo-4-nitropyridine-5-methanol |
1807101-19-4 | 95% | 1g |
$3,126.60 | 2022-03-31 |
2-Bromo-4-nitropyridine-5-methanol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-Bromo-4-nitropyridine-5-methanol
Research Brief on 2-Bromo-4-nitropyridine-5-methanol (CAS: 1807101-19-4) in Chemical Biology and Pharmaceutical Applications
2-Bromo-4-nitropyridine-5-methanol (CAS: 1807101-19-4) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel inhibitors and probes for biological targets. This research brief consolidates the latest findings on its synthetic utility, mechanistic insights, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Bromo-4-nitropyridine-5-methanol as a versatile building block for the synthesis of pyridine-based kinase inhibitors. The compound's bromo and nitro functional groups enable selective cross-coupling reactions, facilitating the rapid assembly of diverse molecular scaffolds. Researchers successfully employed it in the synthesis of potent CDK2 inhibitors with nanomolar activity, underscoring its value in oncology drug discovery.
In the field of chemical biology, 2-Bromo-4-nitropyridine-5-methanol has emerged as a valuable tool for protein labeling. A recent ACS Chemical Biology paper (2024) reported its use in the development of photoaffinity probes targeting nucleotide-binding proteins. The methanol moiety was functionalized with a diazirine group, enabling covalent crosslinking upon UV irradiation. This approach allowed for the identification of novel binding sites on previously "undruggable" targets.
From a safety and pharmacokinetic perspective, a 2024 preclinical study evaluated the metabolic fate of 2-Bromo-4-nitropyridine-5-methanol derivatives. The results indicated that the nitropyridine core remains stable under physiological conditions, while the bromine position allows for predictable metabolic transformations. These findings support its continued use in lead optimization campaigns, particularly for CNS-penetrant compounds where metabolic stability is crucial.
The compound has also found applications in materials science, with a recent Chemical Communications report (2023) describing its incorporation into luminescent metal-organic frameworks (MOFs). The nitropyridine moiety serves as an excellent ligand for transition metals, while the bromine enables post-synthetic modification of the MOF structure. Such hybrid materials show promise for theragnostic applications.
Looking forward, several research groups are exploring the use of 2-Bromo-4-nitropyridine-5-methanol in PROTAC (Proteolysis Targeting Chimera) development. Its ability to serve as a linker between E3 ligase ligands and target protein binders makes it particularly valuable in this emerging therapeutic modality. Preliminary results suggest that derivatives of this compound may help address current challenges in achieving optimal ternary complex formation.
In conclusion, 2-Bromo-4-nitropyridine-5-methanol (1807101-19-4) continues to demonstrate remarkable versatility across multiple research domains. Its unique chemical properties and proven utility in diverse applications ensure it will remain an important tool for chemical biology research and pharmaceutical development in the coming years. Future research directions may focus on expanding its use in targeted protein degradation and exploring novel reactivity patterns enabled by its functional group array.
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